molecular formula C15H22N2O2 B1449692 tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate CAS No. 1262407-95-3

tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

Cat. No.: B1449692
CAS No.: 1262407-95-3
M. Wt: 262.35 g/mol
InChI Key: XBRUNVZVLNSKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound, in particular, has a complex structure that includes a tert-butyl group, an amino group, and a tetrahydronaphthalene ring.

Mechanism of Action

Target of Action

Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle progression, particularly in the transition from the G1 phase to the S phase.

Mode of Action

The compound interacts with its targets, CDK4 and CDK6, by binding to their active sites. This binding inhibits the kinase activity of CDK4 and CDK6, preventing them from phosphorylating their target proteins. As a result, the cell cycle progression is halted at the G1 phase, preventing the cell from entering the S phase .

Biochemical Pathways

The inhibition of CDK4 and CDK6 by this compound affects the cell cycle regulatory pathway. Specifically, it prevents the phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. This leads to the accumulation of cells in the G1 phase and a decrease in DNA synthesis, thereby inhibiting cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression. By selectively inhibiting CDK4 and CDK6, the compound prevents cells from progressing from the G1 phase to the S phase of the cell cycle. This results in the inhibition of cell proliferation, which may be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amino group.

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reagents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed

  • Oxidation: : Formation of 5-amino-5,6,7,8-tetrahydronaphthalen-2-nitro .

  • Reduction: : Formation of 5-amino-5,6,7,8-tetrahydronaphthalen-2-amine .

  • Substitution: : Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: has several scientific research applications:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : It can be used as a building block for the synthesis of biologically active molecules.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: is similar to other carbamate compounds, but its unique structure sets it apart. Some similar compounds include:

  • Methyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

  • Ethyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

  • Propyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

These compounds differ in the alkyl group attached to the carbamate moiety, which can affect their physical, chemical, and biological properties.

Properties

IUPAC Name

tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-8-12-10(9-11)5-4-6-13(12)16/h7-9,13H,4-6,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRUNVZVLNSKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Reactant of Route 3
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
Reactant of Route 6
tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.